molecular formula C21H20N4O B12639550 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine CAS No. 920503-49-7

9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine

Cat. No.: B12639550
CAS No.: 920503-49-7
M. Wt: 344.4 g/mol
InChI Key: RHTDITJHFSZXHV-UHFFFAOYSA-N
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Description

Historical Context of Purine (B94841) Analogues in Medicinal Chemistry

The journey of purine analogues in medicine is a compelling narrative of rational drug design and serendipitous discovery. A pivotal moment in this history was the development of 6-mercaptopurine (B1684380) (6-MP) in the mid-20th century, one of the first effective treatments for acute leukemia. This pioneering work demonstrated that by subtly modifying the purine core, it was possible to create "antimetabolites" that could interfere with the metabolic pathways of rapidly proliferating cancer cells. youtube.com This success spurred further research, leading to the development of a plethora of purine analogues with diverse therapeutic applications. For instance, azathioprine, a prodrug of 6-MP, became a cornerstone of immunosuppressive therapy in organ transplantation. nih.govbeilstein-journals.org The antiviral agent acyclovir (B1169), another iconic purine analogue, revolutionized the treatment of herpes virus infections. nih.gov These early successes laid the groundwork for the continued exploration of the purine scaffold in the pursuit of new medicines.

Importance of Purine Scaffolds in Drug Discovery and Development

The significance of the purine scaffold in drug discovery stems from its inherent "drug-like" properties and its ability to interact with a wide range of biological targets. nih.gov Purine derivatives have been successfully developed as anticancer, antiviral, antifungal, and immunosuppressive agents. semanticscholar.org Their ability to mimic endogenous purines allows them to bind to the active sites of enzymes and receptors involved in critical cellular processes. beilstein-journals.org The structural versatility of the purine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov This modular nature of the purine scaffold makes it an attractive starting point for the generation of large and diverse chemical libraries for high-throughput screening, a key strategy in modern drug discovery. nih.govnih.gov

Overview of N-9 and C-6 Substituted Purine Derivatives in Academic Research

Among the various positions on the purine ring, the N-9 and C-6 positions have been particularly fruitful targets for chemical modification. nih.govnih.gov The N-9 position is frequently substituted to modulate the compound's interaction with the target protein and to improve its physicochemical properties. nih.govacs.org For instance, the introduction of a benzyl (B1604629) group at the N-9 position, as seen in the title compound, is a common strategy to enhance binding affinity and cellular uptake. google.com

The C-6 position of the purine ring is another key site for derivatization, often influencing the compound's biological activity and selectivity. nih.govnih.gov A wide variety of substituents, including amino, thio, and alkoxy groups, have been introduced at this position. semanticscholar.orgnih.gov The synthesis of 6-substituted purines often starts from 6-chloropurine (B14466), a versatile intermediate that readily undergoes nucleophilic substitution reactions. Recent advances in catalysis, such as photoredox and nickel-catalyzed cross-coupling reactions, have further expanded the toolbox for the functionalization of the C-6 position, allowing for the introduction of a diverse range of alkyl and aryl groups. nih.gov The combination of modifications at both the N-9 and C-6 positions allows for the creation of a vast chemical space of purine derivatives with a wide spectrum of biological activities, making them a continued focus of academic and industrial research. nih.gov

Interactive Data Tables

Table 1: Key Purine Analogues in Medicinal Chemistry

Compound NameYear of SignificanceTherapeutic Application
6-Mercaptopurine1950sAcute Leukemia
Azathioprine1960sImmunosuppression
Acyclovir1970sAntiviral (Herpes)
Fludarabine1990sLeukemia

Table 2: Common Substituents at N-9 and C-6 Positions of the Purine Ring

PositionCommon SubstituentsPurpose of Substitution
N-9Alkyl, Benzyl, RibosylModulate target interaction, Improve physicochemical properties
C-6Amino, Thio, Alkoxy, HalogenInfluence biological activity and selectivity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920503-49-7

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

9-benzyl-6-(2-phenylmethoxyethyl)purine

InChI

InChI=1S/C21H20N4O/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

RHTDITJHFSZXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 9 Benzyl 6 2 Benzyloxy Ethyl 9h Purine

Retrosynthetic Analysis of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnections involve the C-N bond at the N-9 position and the C-O bond at the C-6 position. This leads to two plausible synthetic routes originating from a common purine (B94841) precursor, most notably 6-chloropurine (B14466).

Route A prioritizes the functionalization at the C-6 position, followed by the N-9 benzylation. This would involve the initial reaction of 6-chloropurine with 2-(benzyloxy)ethanol (B1666784) to form 6-(2-(benzyloxy)ethyl)-9H-purine, which would then be subjected to benzylation to yield the final product.

Route B commences with the N-9 benzylation of 6-chloropurine to furnish 9-benzyl-6-chloro-9H-purine. This key intermediate would then undergo a nucleophilic substitution reaction with 2-(benzyloxy)ethanol to introduce the C-6 substituent.

Both routes are viable, with the choice often depending on the desired regioselectivity and the availability of starting materials. The use of 6-chloropurine as a starting material is a well-established and versatile strategy in purine chemistry, as the chlorine atom at the C-6 position is an excellent leaving group for nucleophilic aromatic substitution reactions. nih.govlookchem.com

Strategies for N-9 Alkylation in Purine Synthesis

The selective introduction of a benzyl (B1604629) group at the N-9 position of the purine ring is a critical step in the synthesis of the target compound. Direct alkylation of the purine ring can often lead to a mixture of N-7 and N-9 isomers, making regioselective methods highly desirable.

Regioselective N-Alkylation Approaches

The regioselectivity of purine alkylation is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent. Generally, N-9 alkylation is favored under thermodynamic control. A study on the alkylation of 6-substituted purines demonstrated that while direct alkylation can produce mixtures, specific conditions can favor the N-9 isomer. nih.gov For instance, the reaction of 6-chloropurine with benzyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common method to achieve N-9 benzylation. researchgate.net

Utilization of 6-Chloropurine Precursors

6-Chloropurine is a widely used precursor for the synthesis of N-9 alkylated purines. lookchem.comresearchgate.netnih.gov Its reaction with benzyl halides provides a straightforward route to 9-benzyl-6-chloro-9H-purine, a key intermediate for subsequent C-6 functionalization. nih.govresearchgate.netresearchgate.net The presence of the electron-withdrawing chlorine atom at C-6 can influence the electronic properties of the purine ring system and affect the regioselectivity of the N-alkylation.

A typical procedure involves stirring 6-chloropurine with a benzyl halide and a base such as potassium carbonate in a solvent like DMF at room temperature or with gentle heating. researchgate.net This method generally affords the N-9 benzylated product in good yield.

Functionalization at the C-6 Position of the Purine Ring

The introduction of the (2-(benzyloxy)ethyl) group at the C-6 position is the final key transformation in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution reaction on a 6-halopurine derivative.

Introduction of Alkoxy/Benzyloxyethyl Moieties

The displacement of the chlorine atom in 9-benzyl-6-chloro-9H-purine with an alkoxide is a common and effective method for C-6 functionalization. researchgate.net In the context of synthesizing this compound, this would involve the reaction of 9-benzyl-6-chloro-9H-purine with the sodium salt of 2-(benzyloxy)ethanol. The alkoxide can be generated in situ by treating 2-(benzyloxy)ethanol with a strong base like sodium hydride.

A closely related synthesis of 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol was achieved by reacting 6-chloropurine with a bromoether in the presence of potassium carbonate in DMSO. mdpi.com This demonstrates the feasibility of forming the C-O-C linkage at the C-6 position with an alkoxyethyl side chain. By analogy, the reaction of 9-benzyl-6-chloro-9H-purine with the sodium salt of 2-(benzyloxy)ethanol would be expected to proceed smoothly to yield the desired product.

Reactant 1Reactant 2ReagentsSolventProduct
9-Benzyl-6-chloro-9H-purine2-(Benzyloxy)ethanolSodium HydrideDMFThis compound

Late-Stage Functionalization Techniques (e.g., Photoredox/Nickel Catalysis)

Modern synthetic methodologies offer alternative approaches for C-6 functionalization. Late-stage functionalization is particularly valuable in medicinal chemistry as it allows for the rapid diversification of complex molecules. Photoredox/nickel dual catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.govtubitak.gov.tr

This strategy can be applied to the synthesis of C6-substituted purine analogues. nih.govtubitak.gov.tr For instance, a photoredox/nickel-catalyzed cross-coupling reaction could potentially be employed to couple a suitable precursor with a benzyloxyethyl-containing fragment. While this specific transformation for the target molecule has not been explicitly reported, the general methodology provides a promising avenue for future synthetic explorations, especially for creating analogues with diverse C-6 substituents. This approach typically involves an iridium or ruthenium-based photocatalyst in conjunction with a nickel catalyst to couple an aryl halide (like 6-chloropurine) with an alkyl radical precursor. nih.govtubitak.gov.tr

Construction of the Purine Core for Substituted Derivatives

Ring-Closure Reactions for Purine Core Formation

The final step in many purine syntheses is a ring-closure reaction that forms the bicyclic purine core from a suitably substituted monocyclic precursor. This cyclization is a critical transformation that establishes the aromatic purine system. nih.gov Typically, this involves the formation of the imidazole (B134444) portion onto a pre-existing pyrimidine (B1678525) ring or, less commonly, the construction of the pyrimidine ring onto an imidazole precursor.

For instance, a 4,5-diaminopyrimidine (B145471) derivative can undergo cyclization with a one-carbon synthon, such as formic acid or trimethyl orthoformate, to close the imidazole ring and form the purine. nih.govacs.org The conditions for this ring closure can vary significantly, from heating with an acid catalyst to using dehydrating agents, and the choice of reagent can also introduce a substituent at the C8 position of the purine.

Pyrimidine-Based Cyclization Strategies

The most common and versatile method for constructing the purine core is the Traube purine synthesis, which starts with a pyrimidine precursor. nih.govresearchgate.net This strategy involves a series of reactions on a pyrimidine ring to build the fused imidazole ring. The general pathway begins with a 4,5-diaminopyrimidine.

The key steps in this approach are:

Nitrosation/Reduction or Direct Nitration: Starting from a 6-aminopyrimidine, a nitroso group is introduced at the 5-position, which is then reduced to an amino group, yielding a 4,5-diaminopyrimidine. Alternatively, a 5-nitropyrimidine (B80762) can be used, followed by reduction.

Formylation/Acylation: One of the amino groups of the 4,5-diaminopyrimidine is then acylated. For the synthesis of the target compound, this step would be followed by cyclization.

Cyclization: The final ring closure is typically achieved by heating, often in the presence of a catalyst, to form the imidazole ring.

A popular variation involves starting with a 4-amino-6-chloropyrimidine. The chlorine at the C6 position is a versatile handle that can be substituted with the desired (2-(benzyloxy)ethyl)amino group. The benzyl group at the N9 position is often introduced by alkylating a purine precursor, a step where regioselectivity is critical. researchgate.netnih.gov Recent methods have also adapted the Traube synthesis for one-pot procedures using Vilsmeier-type reagents from 5-amino-4-chloropyrimidines. nih.gov

Precursor TypeReagents for CyclizationResulting Purine FeatureReference
4,5-DiaminopyrimidineFormic Acid, Trimethyl OrthoformateUnsubstituted at C8 acs.org
4,5-DiaminopyrimidineCarboxylic Acids, AldehydesSubstituted at C8 researchgate.net
5-Amino-4-chloropyrimidineVilsmeier-type reagentsSubstituted at N9 and C8 nih.gov
Formamidopyrimidines (FaPys)Condensation with sugarsN-9 nucleosides nih.gov

Imidazole-Based Synthetic Routes

An alternative to the pyrimidine-based approach is to construct the purine ring system starting from an imidazole precursor. mdpi.com This method involves building the six-membered pyrimidine ring onto a pre-formed imidazole. The synthesis typically begins with a 4-aminoimidazole-5-carboxamide or a related derivative.

The key steps in this synthetic route include:

Imidazole Formation: A suitably substituted imidazole is synthesized first. The imidazole ring itself can be formed through various methods, often involving multicomponent reactions. plos.orgnih.gov

Pyrimidine Ring Annulation: The pyrimidine ring is then fused to the imidazole core. This can be achieved by reacting the 4-aminoimidazole-5-carboxamide with a reagent that provides the remaining two carbons of the pyrimidine ring, such as urea (B33335) or a chloroformate derivative.

This route offers a different strategic approach and can be advantageous for accessing specific substitution patterns that might be difficult to achieve through the Traube synthesis. For instance, it provides a direct way to build purines that are unsubstituted at position 6. mdpi.com

Imidazole PrecursorReagents for AnnulationResulting Purine SystemReference
4-Aminoimidazole-5-carboxamideUrea, Phosgene derivativesHypoxanthine (B114508) (6-oxo) derivatives youtube.com
4-Nitroimidazole derivativesVarious, via reduction and cyclizationPurines unsubstituted at C6 mdpi.com
5-AminoimidazolesAldehydes, CyanamidePurine precursors acs.org

One-Pot and Multicomponent Synthesis Approaches for Purine Analogues

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become increasingly popular for the synthesis of purine analogues. researchgate.netunipr.itx-mol.com These strategies combine multiple reaction steps into a single, continuous process without the need to isolate intermediates.

A notable one-pot synthesis involves the reaction of 5-amino-4-chloro-6-alkylaminopyrimidines with primary alcohols and N,N-dialkylamides to generate 6,8,9-polysubstituted purines. researchgate.net This method demonstrates how structural diversity can be rapidly achieved. Another approach utilizes a metal-free, one-pot adaptation of the Traube synthesis to create highly substituted purines from 5-amino-4-chloropyrimidines. nih.gov

Multicomponent reactions are particularly powerful, as they can bring together three or more reactants in a single step to form a complex product. acs.org An aqueous, one-pot MCR has been developed that tethers sugar-like moieties to purine precursors, highlighting a prebiotically plausible route that also offers high yields. acs.org Such methods are valuable for rapidly generating libraries of purine analogues for biological screening. acs.orgresearchgate.net

Synthesis TypeKey ReactantsFeaturesReference
One-Pot5-Amino-4-chloro-6-alkylaminopyrimidines, Alcohols, AmidesGenerates 6,8,9-trisubstituted purines researchgate.net
One-Pot5-Amino-4-chloropyrimidines, Vilsmeier-type reagentsMetal-free, scalable nih.gov
Multicomponent2-Aminooxazole, 5-Aminoimidazoles, AldehydesAqueous, high-yielding, prebiotic relevance acs.org
MulticomponentDiaminomaleonitrile, Orthoesters, Amino AcidsForms amino acid decorated purine analogues researchgate.net

Stereochemical Control and Regioselectivity in Purine Synthesis

For N9-substituted purines such as this compound, achieving regioselectivity during the introduction of the N9-substituent is paramount. The alkylation of a purine can potentially occur at several nitrogen atoms (N1, N3, N7, N9), but N9-alkylation is often the desired outcome for biological activity.

Several factors influence the site of alkylation:

Steric Hindrance: The existing substituents on the purine ring can sterically direct an incoming alkylating agent to the less hindered N9 position of the imidazole ring.

Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the ratio of N9 to N7 isomers. For example, using potassium carbonate as the base in DMF often favors N9 substitution.

Protecting Groups: Temporary protecting groups can be used to block other reactive sites, ensuring that alkylation occurs only at the desired nitrogen.

Pre-functionalization: In some strategies, the N9 substituent is introduced early in the synthesis, for instance, by starting with a pre-alkylated pyrimidine or imidazole precursor, which circumvents the issue of regioselectivity in later steps. nih.gov

Recent advances include light-promoted, metal-free methods for the N9-alkylation of purines, offering a green and efficient protocol with excellent regioselectivity. rhhz.net Furthermore, prebiotic synthesis studies have shown that the condensation of formamidopyrimidines with sugars can lead to N9-nucleosides with high regioselectivity. nih.gov Stereoselectivity becomes crucial when chiral centers are involved, such as in the synthesis of nucleoside analogues. Reactions coupling carbohydrates to the purine base can be designed to be stereoselective, yielding only the desired β-anomer. nih.gov

MethodKey FeaturesSelectivityReference
Direct AlkylationUse of specific bases (e.g., K₂CO₃) and solvents (e.g., DMF)Favors N9-alkylation nih.gov
Light-Promoted Radical RelayVisible light, metal-free, uses ethers as alkyl sourceExcellent N9-regioselectivity rhhz.net
Condensation with FormamidopyrimidinesPrebiotic conditions, reaction with sugarsHigh N9-regioselectivity nih.gov
Coupling with Cyclic Carbohydrate PhosphatesDirect coupling with free nucleobasesStereoselective (β-anomer) and N9-regioselective nih.gov

Purification and Isolation Methodologies for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound is contingent upon the effective purification and isolation of not only the final product but also the key intermediates along the synthetic pathway. Given the often-complex reaction mixtures and the presence of regioisomers, a multi-step purification strategy is typically required.

Commonly employed techniques include:

Crystallization: This is a preferred method for obtaining highly pure solid compounds. If the target compound or an intermediate is a stable, crystalline solid, crystallization from an appropriate solvent system can be a very effective purification step. Precipitation and subsequent crystallization have been used to isolate specific diastereomers in purine synthesis. acs.org

Column Chromatography: This is the most versatile and widely used purification technique in organic synthesis. Silica gel is the most common stationary phase for the purification of purine derivatives. A gradient of solvents, typically starting with a non-polar solvent (like hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the target compound from byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. It provides a quick assessment of the purity of the fractions collected from the column.

Distillation: For volatile liquid intermediates or reagents, distillation can be an effective method of purification. However, for complex molecules like the target purine, this technique is less common.

Extraction: Liquid-liquid extraction is routinely used during the work-up procedure to separate the crude product from inorganic salts and other water-soluble or acid/base-soluble impurities.

The final, pure compound's structure and identity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes X-ray crystallography for unambiguous structural proof. acs.org

Mechanistic Investigations of Biological Activities for 9 Benzyl 6 2 Benzyloxy Ethyl 9h Purine

In Vitro Biological Screening Paradigms for Purine (B94841) Analogues

The versatility of the purine scaffold has made it a "privileged structure" in medicinal chemistry, leading to the development of numerous analogues with a wide range of biological activities. researchgate.netnih.gov The screening of these compounds typically involves a battery of in vitro assays to identify and characterize their potential therapeutic effects.

Purine analogues are a cornerstone of antiviral therapy. nih.govnih.gov The evaluation of their antiviral potential involves cell-based assays where host cells are infected with a specific virus and then treated with the compound. Key parameters measured include the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes death in 50% of the host cells. nih.gov The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical measure of the compound's therapeutic window. nih.gov

Acyclic purine nucleoside analogues like acyclovir (B1169) and ganciclovir (B1264) are well-known antiviral agents that interfere with viral DNA synthesis. nih.govmdpi.com Their mechanism often involves selective phosphorylation by viral kinases, leading to their activation and subsequent incorporation into the growing viral DNA chain, causing chain termination. nih.gov Screening for new antiviral purine analogues often involves testing against a panel of viruses, such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza viruses. nih.govresearchgate.net For instance, some purine derivatives have been investigated for their activity against rhinoviruses.

Table 1: Representative Antiviral Purine Analogues and their Mechanisms

Compound Viral Target(s) Mechanism of Action
Acyclovir Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) Inhibits viral DNA polymerase, causing chain termination. nih.govmdpi.com
Ganciclovir Cytomegalovirus (CMV) Inhibits viral DNA polymerase. nih.gov
Vidarabine Herpes Simplex Virus (HSV) Antitumor and antiviral agent. researchgate.net

This table presents examples of well-studied purine analogues and is for illustrative purposes only. No specific antiviral data for 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine has been reported.

Purine analogues are widely used as antineoplastic agents, primarily by interfering with nucleic acid synthesis and metabolism, which are critical for rapidly dividing cancer cells. nih.govwikipedia.orgcancer.gov In vitro screening for anticancer activity typically involves treating various cancer cell lines with the compound and measuring its effect on cell proliferation and viability using assays like the MTT or SRB assay. The IC₅₀ value is determined for each cell line to assess the compound's potency.

The mechanisms of action are diverse and can include:

Inhibition of DNA and RNA Synthesis: Many purine analogues, such as mercaptopurine and thioguanine, are converted into their corresponding nucleotide forms within the cell. nih.govnih.gov These fraudulent nucleotides can then inhibit key enzymes involved in de novo purine biosynthesis, such as PRPP amidotransferase, or be incorporated into DNA and RNA, leading to strand breakage and cell death. nih.govyoutube.com

Enzyme Inhibition: As detailed in section 4.1.4, purine analogues can act as potent inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. researchgate.netnih.gov Some derivatives also inhibit other essential enzymes like topoisomerase II, which is involved in DNA replication and repair. aacrjournals.org

Table 2: Examples of Anticancer Purine Analogues and their Cellular Effects

Compound Primary Mechanism Cellular Outcome
Mercaptopurine Inhibition of de novo purine synthesis, incorporation into DNA. nih.govnih.gov Cytotoxicity in leukemia cells. nih.gov
Thioguanine Incorporation into DNA and RNA. wikipedia.orgnih.gov Treatment of acute leukemias. wikipedia.org
Fludarabine Inhibition of DNA polymerase, DNA primase, and DNA ligase I. wikipedia.org Used in the treatment of chronic lymphocytic leukemia. nih.gov
Cladribine Resistance to adenosine (B11128) deaminase, accumulation of deoxyadenosine (B7792050) analogs. nih.gov Treatment of hairy cell leukemia. nih.gov

This table provides examples of established anticancer purine analogues. No specific anticancer data for this compound has been reported.

The investigation of purine analogues extends to their potential as antimicrobial and antimalarial agents. researchgate.net Many pathogenic microorganisms, including the malaria parasite Plasmodium falciparum, are incapable of synthesizing purines de novo and rely on salvage pathways to acquire them from the host. nih.govcardiff.ac.uknih.gov This dependency makes the purine salvage pathway an attractive target for drug development.

In vitro screening for antimalarial activity involves cultivating P. falciparum (including drug-resistant strains) and determining the concentration of the compound required to inhibit parasite growth. nih.govcardiff.ac.uk Similarly, antimicrobial screening involves testing the compounds against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC). nih.govresearchgate.net Some purine analogues have also shown activity against Leishmania species. researchgate.net

A significant area of research for purine analogues is their ability to inhibit various enzymes. anr.fr

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. researchgate.netnih.gov The purine ring serves as a scaffold that can be modified to create potent and selective kinase inhibitors. researchgate.netbenthamdirect.com In vitro kinase inhibition assays are used to determine the IC₅₀ values of compounds against a panel of different kinases to assess their potency and selectivity.

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that hydrolyze cyclic AMP and cyclic GMP. Inhibitors of these enzymes have therapeutic applications in various diseases. Purine derivatives like theophylline (B1681296) are well-known PDE inhibitors.

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine catabolism that converts hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Allopurinol, an isomer of hypoxanthine, is a classical example of a purine-like inhibitor of this enzyme used in the treatment of gout. nih.gov

Purine analogues can also act as ligands for various cell surface receptors, particularly adenosine receptors. anr.fr

Adenosine Receptor Modulation: There are four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors involved in a wide range of physiological processes. acs.orgmdpi.com Purine analogues can be designed as selective agonists or antagonists for these receptor subtypes. nih.gov In vitro evaluation involves radioligand binding assays to determine the binding affinity (Kᵢ) of the compound for each receptor subtype and functional assays to assess its agonist or antagonist activity. nih.gov

Molecular Target Identification and Validation

Identifying the specific molecular target of a biologically active compound is crucial for understanding its mechanism of action. For purine analogues, this can be a complex process due to their potential to interact with multiple enzymes and receptors involved in purine metabolism and signaling. researchgate.netnih.govnih.gov

Target identification strategies often involve:

Biochemical Assays: Testing the compound's inhibitory activity against a panel of purified enzymes known to interact with purines. nih.gov

Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates.

Computational Modeling and Docking: Using the structure of the compound to predict its binding to the active sites of potential target proteins.

Genetic Approaches: Using techniques like CRISPR or RNAi to knock down potential target genes and observe if this phenocopies the effect of the compound.

Once a potential target is identified, validation experiments are performed to confirm that the compound's biological activity is indeed mediated through this target. This can involve demonstrating a correlation between the compound's binding affinity for the target and its cellular potency, or showing that overexpression or mutation of the target protein alters the cell's sensitivity to the compound.

Interaction with Riboswitches

Riboswitches are structured non-coding RNA elements, predominantly found in the 5'-untranslated regions of bacterial messenger RNAs, that regulate gene expression by binding to specific ligands. nih.gov The purine family of riboswitches, for instance, responds to purines and their derivatives to control genes involved in purine metabolism and transport. nih.gov Ligand binding to the aptamer domain of a riboswitch induces conformational changes that modulate downstream gene expression, either activating or repressing transcription or translation. nih.gov

While direct experimental studies on the interaction between this compound and riboswitches are not extensively documented in publicly available literature, the structural characteristics of the compound suggest a potential for such interactions. The core purine scaffold is the primary recognition element for purine riboswitches. The substituents at the N9 and C6 positions, a benzyl (B1604629) group and a benzyloxyethyl group respectively, would likely influence the binding affinity and specificity.

Further research, including in vitro binding assays and structural biology studies, is necessary to elucidate the specific interactions, if any, between this compound and various classes of purine riboswitches.

Inhibition of Parasite Egress (e.g., Plasmodium falciparum)

The motility of the malaria parasite, Plasmodium falciparum, is crucial for its life cycle, enabling it to move through host tissues and invade cells. nih.gov This motility is powered by a glideosome complex, a key component of which is the myosin A motor (PfMyoA). nih.gov Inhibition of PfMyoA has been identified as a promising strategy for developing new antimalarial drugs. nih.gov

While direct evidence of this compound inhibiting Plasmodium falciparum egress is not available, the study of other small molecules provides a framework for its potential mechanism. For instance, the small molecule KNX-002 has been shown to inhibit the ATPase activity of PfMyoA, locking it in a state that is detached from actin and thereby inhibiting motor activity. nih.gov This leads to a blockage of the asexual blood stage growth of the parasite. nih.gov

Given that this compound is a purine derivative, a class of molecules known to interact with ATP-binding sites in various enzymes, it is conceivable that it could target PfMyoA. The purine core could mimic the adenine (B156593) part of ATP, while the benzyl and benzyloxyethyl groups could occupy adjacent hydrophobic pockets in the enzyme's active site, leading to inhibition. The development of antimalarial drugs often involves targeting enzymes in the purine salvage pathway, as parasites like Plasmodium falciparum rely on salvaging purines from the host. nih.gov Purine nucleoside phosphorylase (PNP) is one such target. nih.gov It is possible that this compound could also exert its antiplasmodial effects through inhibition of such enzymes.

Further investigations are required to determine if this compound or its derivatives can inhibit PfMyoA or other essential parasite enzymes, and consequently, block parasite egress and proliferation.

Apoptosis Induction Pathways

Many purine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells, making them an important class of anticancer agents. nih.govnih.gov The mechanisms of apoptosis induction by purine analogs are often multifaceted, involving the modulation of key regulatory proteins and signaling pathways. nih.gov

Studies on 2,6,9-trisubstituted purine derivatives, a class to which this compound belongs, have revealed their potential to induce apoptosis in various cancer cell lines. nih.gov The induction of apoptosis by purine derivatives can occur through both p53-dependent and p53-independent pathways. nih.gov For example, some purine analogs have been shown to cause an accumulation of dGTP, leading to the stabilization of p53 and the upregulation of its downstream target, p21. nih.gov This is often accompanied by the activation of caspases-8, -9, and -3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

The structural features of this compound, particularly the substitutions at the C2, C6, and N9 positions, are critical for its potential pro-apoptotic activity. The N9-benzyl group, for instance, is a common feature in many biologically active purine derivatives. The nature of the substituents can influence the compound's ability to interact with various cellular targets, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov Inhibition of CDKs by purine derivatives can lead to cell cycle arrest and subsequently trigger apoptosis. nih.gov

The potential for this compound to induce apoptosis is supported by the known activities of related compounds. However, detailed studies are needed to identify the specific apoptotic pathways it may trigger and the molecular targets it interacts with within cancer cells.

Cellular Uptake and Intracellular Localization Studies

The ability of a compound to exert a biological effect is contingent on its ability to reach its intracellular target. This involves traversing the cell membrane, a process that is heavily influenced by the physicochemical properties of the molecule. For purine derivatives, cellular uptake can occur through various mechanisms, including passive diffusion and carrier-mediated transport. nih.gov

Given the lipophilic nature of the two benzyl groups in this compound, it is likely that it can cross cellular membranes via passive diffusion. However, the purine core might also allow for recognition by nucleoside transporters, although the bulky substituents could hinder this process. The method for determining cellular uptake often involves measuring the change in the extracellular concentration of the drug over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Once inside the cell, the intracellular localization of the compound is crucial for its activity. For instance, if the target is a nuclear protein, the compound must be able to enter the nucleus. The localization can be studied using fluorescence microscopy if the compound is inherently fluorescent or if it is tagged with a fluorescent dye. The specific intracellular distribution will depend on the compound's affinity for different organelles and macromolecules.

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design is a powerful approach for optimizing the potency and selectivity of lead compounds. This process relies on understanding the three-dimensional structure of the target protein and how the ligand binds to it. For this compound, structure-activity relationship (SAR) studies of related purine derivatives can provide valuable insights for its further development.

SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 have shown that modifications to the benzyl and phenyl groups can significantly impact inhibitory potency. nih.gov Similarly, for this compound, systematic modifications of its key structural features could lead to improved biological activity.

Key areas for modification and the principles guiding these changes include:

The N9-Benzyl Group: The benzyl group often occupies a hydrophobic pocket in the target protein. Introducing substituents on the phenyl ring could enhance van der Waals interactions or introduce new hydrogen bonding opportunities, thereby increasing binding affinity.

The C6-Substituent: The benzyloxyethyl group at the C6 position provides both flexibility and hydrophobicity. Varying the length of the ethyl linker or replacing the benzyl group with other aromatic or aliphatic moieties could modulate the compound's interaction with the target and also affect its pharmacokinetic properties.

The Purine Core: Modifications to the purine ring itself, such as the introduction of substituents at the C2 or C8 positions, can alter the electronic properties of the molecule and introduce new interaction points. For example, adding a halogen at the C2 position has been a common strategy in the design of purine-based inhibitors.

The design of new derivatives would be greatly aided by computational methods such as molecular docking, which can predict the binding modes of new analogs within the active site of a target protein. These predictions can then be validated through experimental testing, creating an iterative cycle of design, synthesis, and evaluation to develop more potent and selective therapeutic agents.

Computational Approaches in the Study of 9 Benzyl 6 2 Benzyloxy Ethyl 9h Purine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological targets of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine and the specific interactions that stabilize the ligand-protein complex. The process involves sampling a vast number of possible conformations of the ligand within the binding site of a protein and scoring them based on a force field that approximates the binding energy.

Detailed analysis of the docking poses allows for the identification of specific amino acid residues that interact with the ligand. These interactions can be categorized and are essential for predicting the ligand's affinity and specificity for the target.

Table 1: Hypothetical Interaction Analysis of this compound in a Kinase Binding Site

Interacting Residue (Example) Interaction Type Part of Ligand Involved
Leu83 Hydrogen Bond Purine (B94841) N1
Glu81 Hydrogen Bond Purine N7 (via water bridge)
Val35 Hydrophobic Benzyl (B1604629) group at N9
Ile52 Hydrophobic Benzyloxyethyl group at C6

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By simulating the movements of all atoms in the ligand-protein complex in a solvated environment, MD can be used to assess the stability of the docked pose, analyze the conformational flexibility of the ligand and protein, and refine binding affinity predictions.

Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to calculate the binding free energy. These calculations provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. Such predictions are invaluable for ranking potential drug candidates and prioritizing them for synthesis.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can be used to determine the electron distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential of this compound.

These calculations are critical for understanding the molecule's intrinsic reactivity. The electrostatic potential map, for instance, can highlight regions of the molecule that are electron-rich (negatively charged) and likely to act as hydrogen bond acceptors, versus areas that are electron-poor (positively charged) and may act as hydrogen bond donors or interact with negatively charged residues. For this compound, the nitrogen atoms of the purine ring are expected to be key sites for hydrogen bonding.

QC calculations can also be used to predict the molecule's preferred conformation in the gas phase or in solution, providing a baseline for comparison with the bound conformation observed in docking and MD simulations. This can help quantify the energetic cost of the conformational changes required for binding.

Table 2: Example Quantum Chemical Properties for this compound (Illustrative Values)

Property Predicted Value Significance
HOMO Energy -6.2 eV Relates to the ability to donate electrons
LUMO Energy -1.5 eV Relates to the ability to accept electrons
HOMO-LUMO Gap 4.7 eV Indicator of chemical reactivity and stability

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for a class of compounds including this compound, a dataset of structurally related purine derivatives with experimentally measured activities (e.g., IC50 values against a specific enzyme) is required.

For each compound in the series, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including electronic properties (from QC calculations), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A mathematical model is then developed to find a quantitative relationship between these descriptors and the observed biological activity.

A QSAR model for this class of purines could reveal, for example, that increasing the hydrophobicity of the substituent at the C6 position enhances activity, or that a specific electronic feature of the purine core is essential for binding. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability allows for the rational design of more potent and selective compounds, significantly accelerating the drug discovery process by focusing synthetic efforts on the most promising candidates.

Analytical and Characterization Techniques for 9 Benzyl 6 2 Benzyloxy Ethyl 9h Purine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For a compound like this compound, the spectrum would be expected to show distinct signals for the protons of the purine (B94841) core, the benzyl (B1604629) groups, and the ethyl linker. For instance, in a related compound, 9-benzyl-6-chloro-9H-purine , the benzyl protons and the purine protons would appear as characteristic multiplets and singlets, respectively.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would display unique signals for each carbon atom in the molecule, including those in the purine ring and the benzyl moieties.

While specific data for the title compound is not publicly documented, the expected chemical shifts can be inferred from analyses of similar purine derivatives. For example, ¹H and ¹³C NMR data for a structurally related purine are presented below.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Purine Derivative (Data for illustrative purposes based on similar compounds)

¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Purine-H 8.0 - 8.8 Purine-C 140 - 160
Benzyl-CH₂ 5.4 - 5.6 Benzyl-C 127 - 137
Benzyl-Ar-H 7.2 - 7.5 Benzyl-CH₂ 45 - 50

Note: This table is a representation and not experimentally verified data for this compound.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In techniques like Electrospray Ionization (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound plus the mass of a proton. Fragmentation patterns can also provide structural clues. For a similar compound, 9-Benzyl-2,6-dichloro-9H-purine , GC-MS analysis reveals a top peak at an m/z of 91, corresponding to the benzyl fragment, which is a characteristic feature for benzyl-substituted compounds. nist.gov

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to C-N stretching in the purine ring, C=C stretching from the aromatic rings, C-H stretching from the alkyl and aromatic moieties, and C-O stretching from the ether linkage. An IR spectrum for the related 9H-purine, 9-benzyl-6-methyl- is available and provides a reference for the types of vibrational modes expected. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, thereby assessing its purity and enabling its isolation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. The compound is dissolved in a suitable solvent and passed through a column under high pressure. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A pure sample should ideally show a single major peak. While specific HPLC methods for the title compound are not detailed in the literature, methods developed for other purine derivatives, such as 9-Benzyl-6-vinyl-9H-purine , can be adapted. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the title compound may have limited volatility, GC can be used for the analysis of more volatile precursors or potential byproducts. For related, more volatile purine derivatives, GC is a viable analytical option.

Crystallographic Analysis for Solid-State Structure Determination

X-ray Diffraction analysis of a single crystal provides unequivocal proof of molecular structure and reveals detailed information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

For purine derivatives, X-ray crystallography has been used to determine key structural features. For example, in the crystal structure of a related compound, 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine , the purine ring is nearly planar, and the dihedral angles between the purine ring and the two benzene (B151609) rings are 71.28° and 74.67°. Similarly, studies on N-Benzyl-9-isopropyl-9H-purin-6-amine show dihedral angles between the purine and benzene rings of 89.21° and 82.14°. These studies also reveal how molecules pack in the crystal lattice, often through hydrogen bonding and π-π stacking interactions. Should single crystals of this compound be obtained, X-ray diffraction would provide the definitive solid-state structure.

Table 2: Representative Crystallographic Data for an Analogous Purine Compound (Data for 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine)

Parameter Value
Chemical Formula C₁₉H₁₇N₅S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.7346 (7)
b (Å) 5.5511 (3)
c (Å) 20.4817 (10)
β (°) 121.325 (3)

Advanced Hyphenated Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly powerful for analyzing complex mixtures and confirming the identity of components. For the analysis of this compound, LC-MS would allow for the separation of the compound from any impurities, followed by the confirmation of its molecular weight from the mass spectrum of the corresponding chromatographic peak. The availability of LC-MS data for related compounds like 9-Benzyl-6-vinyl-9H-purine underscores its utility in the characterization of this class of molecules. researchgate.net

Future Research Directions and Therapeutic Potential of 9 Benzyl 6 2 Benzyloxy Ethyl 9h Purine Analogues

Development of Novel Synthetic Pathways for Diversified Analogues

The exploration of the full therapeutic potential of 9-benzyl-6-substituted-9H-purine analogues is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic strategies often involve multi-step solution-phase synthesis, starting from commercially available purine (B94841) precursors like 6-chloropurine (B14466). nih.gov A common approach involves the sequential nucleophilic substitution at the C6 and N9 positions. For instance, a four-step synthesis can be employed, starting with 4,6-dichloro-5-nitropyrimidine, to introduce diverse functionalities at these key positions. nih.gov

Future research in this area should focus on the development of more streamlined and high-throughput synthetic approaches. The use of solid-phase synthesis and combinatorial chemistry techniques can facilitate the rapid generation of large and diverse libraries of 9-benzyl-purine analogues. nih.govacs.orgsemanticscholar.org These libraries are invaluable for screening against a wide range of biological targets to identify novel lead compounds.

Moreover, the application of modern synthetic methods, such as microwave-assisted organic synthesis (MAOS), can significantly accelerate reaction times and improve yields for the synthesis of 2,6,9-trisubstituted purines. nih.gov The development of regioselective synthesis methods is also crucial. For example, methods for direct N7 regioselective tert-alkylation of 6-substituted purines have been developed, expanding the accessible chemical space. nih.gov

Future synthetic endeavors could also explore bioisosteric replacement strategies, where specific functional groups are replaced with others that have similar physical or chemical properties. u-tokyo.ac.jpnih.gov This can lead to analogues with improved pharmacokinetic properties or novel biological activities. For instance, replacing the benzyloxyethyl group at the C6 position with other linkers and functional groups could modulate the compound's interaction with its biological target.

Exploration of Broader Biological Activities and Therapeutic Applications

While the primary focus of research on 9-benzyl-6-substituted-9H-purine analogues has been on their cytotoxic effects against various cancer cell lines, there is a growing interest in exploring their potential in other therapeutic areas. nih.gov

Anticancer Activity: Numerous studies have demonstrated the potent in vitro anticancer activity of 6,9-disubstituted purine analogues against a panel of human cancer cell lines, including liver, colon, and breast cancer. nih.gov Some analogues have shown IC50 values in the nanomolar range, comparable to or even better than existing anticancer drugs like camptothecin (B557342) and 5-fluorouracil. nih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.gov

Kinase Inhibition: A significant area of investigation for these purine analogues is their activity as kinase inhibitors. nih.govnih.goved.ac.uk Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, are prominent targets. nih.govnih.gov Several 2,6,9-trisubstituted purines have been identified as potent CDK inhibitors. nih.gov Furthermore, these compounds have shown inhibitory activity against other kinases such as platelet-derived growth factor receptor (PDGFR) and Src kinase, which are implicated in various cancers. nih.gov

Antiviral and Antiparasitic Activity: Purine analogues have a well-established history as antiviral agents. nih.gov The structural similarity of these compounds to natural purines allows them to interfere with viral replication processes. mdpi.com There is potential to explore the activity of 9-benzyl-6-substituted-9H-purine analogues against a range of viruses. Additionally, some purine derivatives have shown activity against parasites like Eimeria, suggesting a potential application in veterinary medicine. nih.gov

Other Potential Applications: The versatility of the purine scaffold suggests that its derivatives could have applications in a wider range of diseases. For instance, there is emerging evidence for the anti-inflammatory and neuroprotective potential of certain purine analogues. benthamscience.com Future screening of compound libraries against diverse biological targets could uncover novel therapeutic applications for this class of compounds.

Rational Design of Next-Generation Purine-Based Compounds

The development of next-generation purine-based therapeutic agents will heavily rely on rational drug design strategies. This involves a deep understanding of the structure-activity relationships (SAR) and the use of computational tools to guide the design of more potent and selective compounds.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for identifying the key structural features responsible for the biological activity of 9-benzyl-purine analogues. For example, the nature and position of substituents on the benzyl (B1604629) group at N9 and the substituent at C6 can significantly influence their cytotoxic potency. nih.gov

Pharmacophore Modeling: Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govresearchgate.net This information can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Computational and In Silico Methods: In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are becoming increasingly important in drug discovery. researchgate.netymerdigital.comresearchgate.net These computational tools can predict how a molecule will bind to its target and its likely pharmacokinetic properties, allowing for the prioritization of compounds for synthesis and biological testing. researchgate.netymerdigital.com

Scaffold Hopping: Scaffold hopping is a computational technique used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. researchgate.netrsc.orgnih.gov This approach can lead to the discovery of new chemical classes of purine-based drugs with improved properties. researchgate.netnih.gov

Considerations for Preclinical Development of Lead Compounds

Once a promising lead compound has been identified, it must undergo rigorous preclinical development to assess its suitability for clinical trials. benthamscience.comresearchgate.net This involves a comprehensive evaluation of its efficacy, safety, and pharmacokinetic properties.

Pharmacokinetics and ADMET Profiling: A critical aspect of preclinical development is the characterization of the compound's ADMET properties. researchgate.netacs.orgfrontiersin.org This includes assessing its absorption, distribution, metabolism, excretion, and potential toxicity. researchgate.net In silico ADMET prediction tools can provide early insights into these properties, but in vitro and in vivo studies are essential for confirmation. researchgate.netnih.gov For purine analogues, metabolic stability is a key consideration, as they can be susceptible to enzymatic degradation. nih.gov

Efficacy in In Vivo Models: Promising in vitro activity must be translated into in vivo efficacy in relevant animal models of the target disease. These studies are crucial for determining the therapeutic potential and effective dose range of the lead compound.

Toxicology Studies: Comprehensive toxicology studies are required to identify any potential adverse effects of the drug candidate. These studies are conducted in accordance with regulatory guidelines to ensure the safety of the compound before it can be administered to humans.

Formulation Development: The development of a suitable formulation is necessary to ensure the stability, solubility, and bioavailability of the drug candidate for clinical administration.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, by leveraging novel synthetic methodologies, exploring diverse biological activities, employing rational drug design, and conducting thorough preclinical evaluations, the therapeutic potential of 9-benzyl-6-(2-(benzyloxy)ethyl)-9H-purine analogues can be fully realized.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 9-benzyl-6-(2-(benzyloxy)ethyl)-9H-purine and its analogues?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the purine core. Key steps include:

  • N-Alkylation : Introduce the benzyl group at the N9 position using benzyl halides under basic conditions (e.g., K₂CO₃ in toluene) .
  • Cross-Coupling : Install the 2-(benzyloxy)ethyl substituent at the C6 position via Stille coupling (using organostannanes) or Suzuki-Miyaura coupling (with boronic acids and Pd catalysts) .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization (e.g., from methanol or ethanol) are critical for isolating pure products .

Q. How can researchers confirm the structural integrity of 9-benzylpurine derivatives post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ ~4.5–5.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in dimeric cyclopalladated complexes) .

Advanced Research Questions

Q. How do structural modifications at the purine C2 and benzyl positions influence antimycobacterial activity?

  • Methodological Answer :

  • C2 Substitution : Introducing a chlorine atom at C2 enhances activity against Mycobacterium tuberculosis (MIC reduction from >6.25 µg/mL to 0.39 µg/mL) by increasing electrophilicity and target binding .
  • Benzyl Substituents : Electron-donating groups (e.g., 4-methoxybenzyl) improve potency by enhancing lipophilicity and membrane penetration. Structure-activity relationship (SAR) studies should systematically vary substituents and assess MIC values in Mtb cultures .
  • In Macrophage Models : Evaluate intracellular efficacy using infected macrophage assays to confirm retention of activity in physiological environments .

Q. What experimental approaches resolve contradictions in biological activity data across purine derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values for direct comparison of potency .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., Vero or HEK293) to differentiate selective antimicrobial activity from general toxicity .
  • Target Identification : Employ pull-down assays or computational docking (e.g., with Mtb enoyl-ACP reductase) to identify binding partners and clarify mechanisms .

Q. How can researchers optimize the antiviral activity of 9-benzylpurines against rhinoviruses?

  • Methodological Answer :

  • 2-Chloro Substitution : The 2-chloro group increases activity by ~100-fold (e.g., IC₅₀ = 0.08 µM for rhinovirus 1B) by enhancing purine ring planarity and viral protease inhibition .
  • Benzyl Ring Modifications : Test para-substituted benzyl groups (e.g., 4-methylbenzyl) to improve pharmacokinetic properties without compromising antiviral efficacy .
  • Serotype Profiling : Screen against diverse rhinovirus serotypes (e.g., 18+ strains) to identify broad-spectrum candidates .

Q. What strategies improve the binding affinity of 9-benzylpurines to benzodiazepine receptors (BZRs)?

  • Methodological Answer :

  • 8-Bromo Substitution : Introducing bromine at C8 increases BZR affinity (IC₅₀ = 0.011 µM) by sterically stabilizing receptor interactions .
  • 3-Formamidobenzyl Group : This substituent enhances hydrogen bonding with BZR residues. Synthesize derivatives via reductive amination and assess binding via competitive radioligand assays .

Data Analysis & Validation

Q. How should researchers address discrepancies in crystallographic data for purine derivatives?

  • Methodological Answer :

  • Temperature Control : Collect X-ray data at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .
  • Refinement Parameters : Use high data-to-parameter ratios (>10:1) and anisotropic displacement models to resolve electron density ambiguities .
  • Cross-Validation : Compare with NMR-derived NOE restraints or DFT-optimized geometries to confirm structural accuracy .

Tables for Key Findings

Modification Biological Activity Key Reference
2-Chloro substitutionIC₅₀ = 0.08 µM (rhinovirus 1B)
4-Methoxybenzyl groupMIC = 0.39 µg/mL (M. tuberculosis)
8-Bromo + 3-formamidobenzylBZR IC₅₀ = 0.011 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.